molecular formula C20H29F3N2O4 B564547 N-Boc Fluvoxamine-d3 CAS No. 1185235-90-8

N-Boc Fluvoxamine-d3

Cat. No.: B564547
CAS No.: 1185235-90-8
M. Wt: 421.5 g/mol
InChI Key: AWASKHZMVXXGIR-HSZHRYAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc Fluvoxamine-d3 is a deuterated derivative of N-Boc Fluvoxamine, which is a selective serotonin reuptake inhibitor. The compound is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C20H26D3F3N2O4, and it has a molecular weight of 421.47 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Fluvoxamine-d3 involves the protection of the amine group of fluvoxamine with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. The reaction is often catalyzed by bases such as 4-dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The deuterium atoms are introduced through the use of deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc Fluvoxamine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine derivatives with additional oxygen-containing functional groups, while reduction may produce deprotected amine forms .

Scientific Research Applications

N-Boc Fluvoxamine-d3 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Employed in metabolic studies to trace the metabolic pathways of fluvoxamine.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fluvoxamine.

    Industry: Applied in the quality control of pharmaceutical products containing fluvoxamine

Mechanism of Action

N-Boc Fluvoxamine-d3 exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane. This enhances the actions of serotonin on 5HT1A autoreceptors. Additionally, fluvoxamine is an agonist for the sigma-1 receptor, which helps control inflammation by modulating innate and adaptive immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is crucial.

Properties

CAS No.

1185235-90-8

Molecular Formula

C20H29F3N2O4

Molecular Weight

421.5 g/mol

IUPAC Name

tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate

InChI

InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3

InChI Key

AWASKHZMVXXGIR-HSZHRYAASA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F

Synonyms

(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine-d3
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine-d3
Reactant of Route 3
Reactant of Route 3
N-Boc Fluvoxamine-d3
Reactant of Route 4
Reactant of Route 4
N-Boc Fluvoxamine-d3
Reactant of Route 5
Reactant of Route 5
N-Boc Fluvoxamine-d3
Reactant of Route 6
Reactant of Route 6
N-Boc Fluvoxamine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.